5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound contains a pyrazole ring, an oxadiazole ring, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the pyrazole ring . The oxadiazole ring can be synthesized through the reaction of nitriles with hydrazides under acidic or basic conditions . The final step involves coupling the two heterocyclic systems under suitable conditions, often using catalysts or activating agents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines .
Scientific Research Applications
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the oxadiazole ring.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Compounds with similar pyrazole and phenyl substitutions but different heterocyclic systems.
Uniqueness
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, setting it apart from simpler or structurally different compounds .
Properties
Molecular Formula |
C20H18N4OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4OS/c1-12-4-5-13(2)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)14-6-8-15(26-3)9-7-14/h4-11H,1-3H3,(H,22,23) |
InChI Key |
GMMJYMYEAABJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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